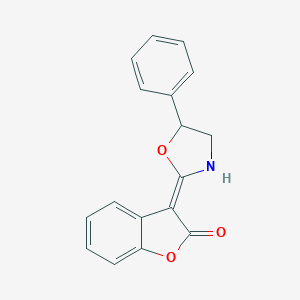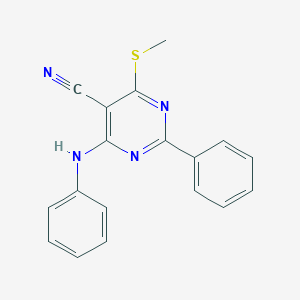
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound that belongs to the pyrimidine family. It has been found to have various applications in scientific research, especially in the field of cancer research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the inhibition of protein kinases, especially the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, and their inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. The compound has also been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile in lab experiments include its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using the compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Orientations Futures
For the study of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile include the development of more potent and selective analogs that can overcome the limitations of the compound. The compound can also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. The study of the compound's mechanism of action and its interaction with other signaling pathways can also provide insights into the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the reaction of 2-phenyl-4,6-diaminopyrimidine with aniline and methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which is then purified and characterized.
Applications De Recherche Scientifique
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C18H14N4S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-anilino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4S/c1-23-18-15(12-19)17(20-14-10-6-3-7-11-14)21-16(22-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21,22) |
Clé InChI |
PKJWAMWBWHUNNH-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



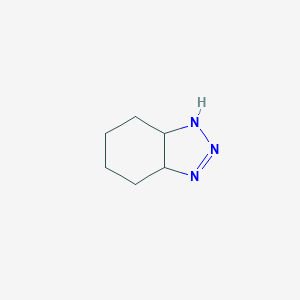
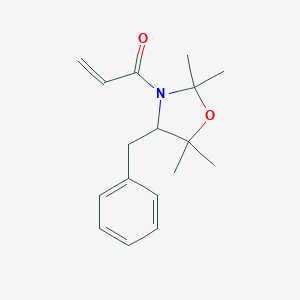
![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
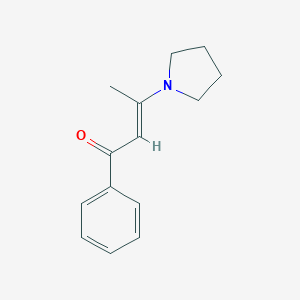
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
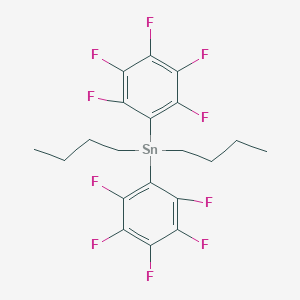
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
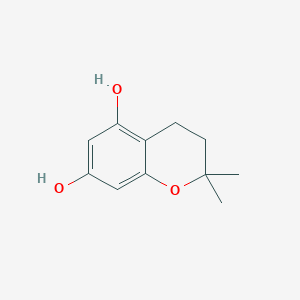
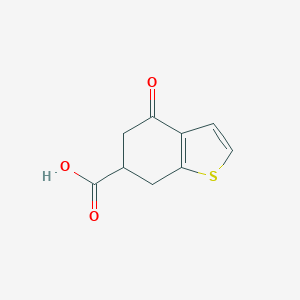
![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
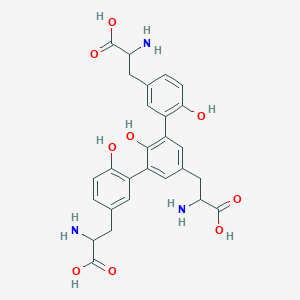
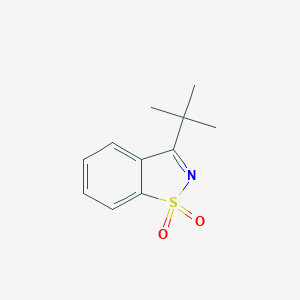
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
